molecular formula C9H14O B7773438 2,4-Dimethyl-3-cyclohexenecarboxaldehyde CAS No. 68737-61-1

2,4-Dimethyl-3-cyclohexenecarboxaldehyde

Cat. No.: B7773438
CAS No.: 68737-61-1
M. Wt: 138.21 g/mol
InChI Key: MZZRKEIUNOYYDF-UHFFFAOYSA-N
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Description

2,4-Dimethyl-3-cyclohexenecarboxaldehyde is an organic compound with the molecular formula C9H14O. It is a colorless to pale yellow liquid with a strong, green, slightly herbaceous, citrus-like odor. This compound is commonly used in the fragrance industry for perfuming cosmetic preparations and household products .

Preparation Methods

2,4-Dimethyl-3-cyclohexenecarboxaldehyde is typically prepared as a mixture of its cis- and trans-isomers through a Diels–Alder reaction. This reaction involves 2-methyl-1,3-pentadiene and acrolein as the starting materials . The reaction conditions usually include heating the reactants in the presence of a catalyst to facilitate the cycloaddition process. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity of the desired product .

Chemical Reactions Analysis

2,4-Dimethyl-3-cyclohexenecarboxaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group, resulting in the formation of 2,4-dimethylcyclohex-3-ene-1-methanol.

    Substitution: The compound can undergo substitution reactions, where the aldehyde group is replaced by other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2,4-Dimethyl-3-cyclohexenecarboxaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde primarily involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic odor. The molecular targets include various olfactory receptor proteins, and the pathways involved are part of the broader olfactory signaling cascade .

Comparison with Similar Compounds

2,4-Dimethyl-3-cyclohexenecarboxaldehyde can be compared with other similar compounds, such as:

  • 3,5-Dimethylcyclohex-3-ene-1-carbaldehyde
  • 2,6-Dimethylcyclohex-3-ene-1-carbaldehyde
  • 3,6-Dimethylcyclohex-3-ene-1-carbaldehyde
  • 4,6-Dimethylcyclohex-3-ene-1-carbaldehyde

These compounds share similar structural features but differ in the position of the methyl groups on the cyclohexene ring. The unique positioning of the methyl groups in this compound contributes to its distinct odor profile and reactivity .

Properties

IUPAC Name

2,4-dimethylcyclohex-3-ene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-7-3-4-9(6-10)8(2)5-7/h5-6,8-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZZRKEIUNOYYDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=C(CCC1C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044574
Record name 2,4-Dimethyl-3-cyclohexene-1-carboxaldehyde
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Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Liquid, Other Solid; Liquid
Record name 3-Cyclohexene-1-carboxaldehyde, 2,4-dimethyl-
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CAS No.

68039-49-6, 68737-61-1
Record name Triplal
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Record name 3-Cyclohexenene-1-carboxaldehyde, 2,4-dimethyl
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Record name 3-Cyclohexene-1-carboxaldehyde, 2,4(or 3,5)-dimethyl-
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Record name 3-Cyclohexene-1-carboxaldehyde, 2,4-dimethyl-
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Record name 3-Cyclohexene-1-carboxaldehyde, 2,4(or 3,5)-dimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4-Dimethyl-3-cyclohexene-1-carboxaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dimethylcyclohex-3-ene-1-carbaldehyde
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Record name 2,4-DIMETHYL-3-CYCLOHEXENE CARBOXALDEHYDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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